An In-Depth Technical Guide to 1-Heptyl-4-(4-pyridyl)pyridinium bromide (CAS 39127-10-1)
An In-Depth Technical Guide to 1-Heptyl-4-(4-pyridyl)pyridinium bromide (CAS 39127-10-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Heptyl-4-(4-pyridyl)pyridinium bromide, a versatile quaternary ammonium compound identified by CAS number 39127-10-1. Structurally, it is characterized by a pyridinium core, a key functional moiety in various biologically active molecules, and a seven-carbon alkyl chain, which imparts significant hydrophobic character. This unique amphipathic nature underpins its utility across diverse scientific domains. Primarily recognized for its potential as an acetylcholinesterase (AChE) inhibitor, it is a compound of interest in neurodegenerative disease research, particularly for Alzheimer's disease.[1][2] Beyond its biomedical potential, its properties make it a valuable tool in organic synthesis as a phase transfer catalyst and in materials science for the development of novel materials.[3] This document will detail its physicochemical properties, provide a representative synthesis protocol, elucidate its mechanism of action, discuss its primary applications, and outline critical safety and handling procedures.
Core Compound Identity and Physicochemical Properties
1-Heptyl-4-(4-pyridyl)pyridinium bromide is a salt consisting of a cationic N-heptyl-4,4'-bipyridinium unit and a bromide anion. The molecule's defining feature is the combination of a hydrophilic, positively charged pyridinium head and a long, hydrophobic heptyl tail. This structure is fundamental to its chemical behavior and applications.
Key physicochemical data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 39127-10-1 | [3][4][5][6] |
| Molecular Formula | C₁₇H₂₃BrN₂ | [3][4][5][6] |
| Molecular Weight | 335.28 g/mol | [3][4][5][6] |
| Appearance | White or yellow powder, crystals, or chunks | [3][4] |
| Melting Point | 125 - 128 °C (lit.) | [3][4][5] |
| Purity (Typical) | ≥ 95% | [4] |
| SMILES String | CCCCCCC[n+]1ccc(cc1)-c2ccncc2.[Br-] | [4][6] |
| InChI Key | GBJHAEPTEZMDHU-UHFFFAOYSA-M | [4][6] |
Synthesis and Characterization
Principle of Synthesis: N-Alkylation (Quaternization)
The synthesis of 1-Heptyl-4-(4-pyridyl)pyridinium bromide is most directly achieved via a Menshutkin reaction, a classic method for the N-alkylation of tertiary amines or nitrogen-containing heterocycles. In this case, one of the nitrogen atoms of 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic primary carbon of an n-heptyl halide, typically 1-bromoheptane. The reaction results in the formation of the quaternary ammonium salt. The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed to facilitate the reaction, which may be accelerated by heating.
Representative Laboratory Synthesis Protocol
This protocol describes a robust method for synthesizing the title compound. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-bipyridine (1 equivalent).
-
Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve the 4,4'-bipyridine completely.
-
Reagent Addition: Add 1-bromoheptane (1.05 equivalents) to the stirring solution via syringe. A slight excess of the alkylating agent ensures complete consumption of the starting bipyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4,4'-bipyridine spot.
-
Product Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The product, being a salt, will often precipitate from the solvent.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether or acetone to remove any unreacted 1-bromoheptane and residual solvent.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final product. For higher purity, recrystallization from a solvent system such as ethanol/ether may be performed.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound are available in public databases.[6]
-
¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure, showing the characteristic shifts for the pyridyl protons and the integration of the heptyl chain protons.
-
Infrared (IR) Spectroscopy: Identifies functional groups and the aromatic ring vibrations.
-
Mass Spectrometry (MS): Determines the mass of the cationic portion of the molecule, confirming the molecular weight.
-
Melting Point Analysis: A sharp melting point range (125-128 °C) indicates high purity.[3]
Mechanism of Action as a Cholinesterase Inhibitor
A significant area of interest for pyridinium-based compounds is their activity as cholinesterase inhibitors, which is a primary therapeutic strategy for managing the symptomatic progression of Alzheimer's disease (AD).[1][7]
The Cholinergic Hypothesis and AChE
AD is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive impairment.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[8]
Dual-Site Binding Mechanism
Modern research indicates that effective AChE inhibitors often bind to two key sites within the enzyme's gorge: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[8]
-
Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where ACh hydrolysis occurs.
-
Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is implicated in the allosteric modulation of the enzyme and, critically, in the AChE-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of AD.[8]
1-Heptyl-4-(4-pyridyl)pyridinium bromide is hypothesized to act as a dual-binding inhibitor. The positively charged pyridinium head is crucial for binding, engaging in cation-π interactions with aromatic amino acid residues (like Tryptophan and Tyrosine) present in both the CAS and PAS.[1] The long heptyl chain can further stabilize this interaction by fitting into hydrophobic pockets within the enzyme's gorge. This dual-site occupancy not only prevents ACh from reaching the active site but may also interfere with Aβ aggregation.
Kinetic Profile
The dual-binding nature suggests a mixed-type inhibition kinetic profile. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This contrasts with purely competitive inhibitors, which only bind to the free enzyme. Studies on structurally related pyridinium compounds have demonstrated noncompetitive or mixed inhibition of AChE.[7][9]
Applications in Research and Development
The bifunctional nature of 1-Heptyl-4-(4-pyridyl)pyridinium bromide makes it a versatile tool.
Neurodegenerative Disease Research
Its primary application in drug development is as a scaffold or lead compound for novel Alzheimer's disease therapeutics.[1][3] Researchers utilize it to:
-
Establish Structure-Activity Relationships (SAR): By synthesizing analogs with different alkyl chain lengths or substitutions on the pyridine rings, scientists can probe the chemical features required for optimal potency and selectivity against AChE and Butyrylcholinesterase (BChE).[2]
-
Develop Multi-Target-Directed Ligands: The pyridinium scaffold can be elaborated with other pharmacophores to create single molecules that address multiple pathological pathways in AD, such as Aβ aggregation and oxidative stress.
Organic Chemistry and Materials Science
-
Phase Transfer Catalysis: The compound's amphipathic structure allows it to function as a phase transfer catalyst (PTC). It can transport an anionic reactant from an aqueous phase into an organic phase where the reaction with an organic-soluble substrate occurs. This is invaluable for reactions involving immiscible reagents, often leading to faster reaction rates and higher yields.[3]
-
Advanced Materials: It serves as a building block for ionic liquids and can be incorporated into polymer composites, potentially enhancing properties like conductivity and thermal stability.[3]
Other Investigated Applications
-
Electrochemical Sensors: The compound has been utilized in the development of sensitive and selective sensors for various analytes.[3]
-
Antimicrobial Agents: Like many quaternary ammonium salts, pyridinium derivatives exhibit antimicrobial properties, attributed to their ability to disrupt bacterial cell membranes.[10][11]
Safety, Handling, and Storage
Proper handling of 1-Heptyl-4-(4-pyridyl)pyridinium bromide is essential to ensure laboratory safety. It is classified as an irritant.[4][6]
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][6] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Dispensing: When weighing, use a spatula and handle gently to minimize the generation of airborne dust. Use a balance with a draft shield.
-
Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for proper chemical waste disposal. Do not use water to clean up as it may spread the material.
-
First Aid:
-
If on Skin: Immediately wash with plenty of soap and water.[5] Seek medical attention if irritation persists.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing.[5] Seek medical attention if you feel unwell.[5]
-
Storage and Stability
-
Store the compound at room temperature in a dry, cool, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Store away from strong oxidizing agents.[12]
Conclusion
1-Heptyl-4-(4-pyridyl)pyridinium bromide is a compound of significant scientific interest, bridging the fields of medicinal chemistry, organic synthesis, and materials science. Its potential as a dual-binding acetylcholinesterase inhibitor provides a valuable scaffold for the design of next-generation therapeutics for neurodegenerative disorders. Simultaneously, its utility as a phase transfer catalyst and material precursor underscores its versatility as a chemical tool. A thorough understanding of its properties, synthesis, and mechanism of action, coupled with strict adherence to safety protocols, will enable researchers to fully harness the potential of this multifaceted molecule.
References
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